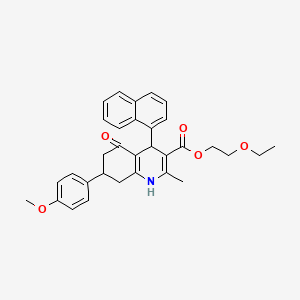![molecular formula C20H26ClNO B5223703 9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride](/img/structure/B5223703.png)
9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride is a chemical compound with the molecular formula C20H25NO·HCl It is known for its unique structure, which includes a fluorenol backbone substituted with a diethylamino propyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride typically involves the reaction of fluorenone with diethylamino propylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired fluorenol derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The hydroxyl group in 9-[3-(Diethylamino)propyl]fluoren-9-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Various fluorenol derivatives.
Substitution: Substituted fluorenol derivatives with different functional groups.
科学的研究の応用
9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, potentially modulating their activity. The fluorenol backbone may also play a role in its binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
9-Fluorenol: Lacks the diethylamino propyl group, making it less versatile in certain applications.
9-Fluorenone: An oxidized form of fluorenol, used in different chemical reactions.
3-(Diethylamino)propylamine: A simpler compound without the fluorenol backbone, used in various synthetic applications.
Uniqueness: 9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride stands out due to its combination of a fluorenol backbone and a diethylamino propyl group. This unique structure imparts specific chemical and biological properties, making it valuable in diverse research and industrial applications.
特性
IUPAC Name |
9-[3-(diethylamino)propyl]fluoren-9-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-3-21(4-2)15-9-14-20(22)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20;/h5-8,10-13,22H,3-4,9,14-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFUBDIFLJYQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC1(C2=CC=CC=C2C3=CC=CC=C31)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-fluorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5223624.png)


![benzyl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate](/img/structure/B5223641.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5223643.png)
![(2E)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B5223646.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223651.png)
![3,3-diethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3,4-dihydroisoquinoline sulfate](/img/structure/B5223663.png)
![(2E)-3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B5223669.png)

![2-adamantyl[3-(dimethylamino)phenyl]amine](/img/structure/B5223673.png)

![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5223699.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B5223702.png)
